molecular formula C6H14N2O5 B599741 (2S)-2-amino-4-methylpentanoic acid; nitric acid CAS No. 151894-40-5

(2S)-2-amino-4-methylpentanoic acid; nitric acid

Cat. No.: B599741
CAS No.: 151894-40-5
M. Wt: 194.187
InChI Key: CJHNRZMMBLXKMO-JEDNCBNOSA-N
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Description

(2S)-2-Amino-4-methylpentanoic acid (IUPAC name), commonly known as L-leucine, is a branched-chain essential amino acid (BCAA) critical for protein synthesis and metabolic regulation. It has a molecular formula of C₆H₁₃NO₂, molecular weight of 131.18 g/mol, and nitrogen content of 10.7% . Its stereospecific (2S) configuration enables unique interactions in biological systems, such as metal ion complexation via carboxyl and amino groups .

Nitric acid (HNO₃) is a strong mineral acid with widespread industrial and biochemical applications, including nitration reactions and synthesis of explosives.

Properties

IUPAC Name

(2S)-2-amino-4-methylpentanoic acid;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.HNO3/c1-4(2)3-5(7)6(8)9;2-1(3)4/h4-5H,3,7H2,1-2H3,(H,8,9);(H,2,3,4)/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHNRZMMBLXKMO-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Molar Ratio : A molar ratio of L-leucine to nitric acid between 1:1.05 and 1:1.3 is critical to ensure complete salt formation while minimizing excess acid.

  • Temperature Control : The reaction is conducted at 0–5°C to prevent side reactions such as oxidation or decomposition of the amino acid.

  • pH Adjustment : After nitric acid addition, the pH is adjusted to 1–2 using ammonia, optimizing crystallization efficiency.

Crystallization and Purification

  • The solution is cooled to 0°C to precipitate L-leucine nitrate crystals.

  • Repeated washing with ice-cold water removes residual nitric acid, yielding a product with ≥95% purity .

  • Final drying under vacuum at 40–50°C ensures minimal moisture content.

Table 1: Key Parameters for Direct Neutralization

ParameterOptimal RangeImpact on Yield/Purity
Molar Ratio (Leucine:HNO₃)1:1.1Maximizes salt formation
Reaction Temperature0–5°CPrevents thermal degradation
Crystallization pH1.5Enhances crystal homogeneity

Ion-Exchange Resin-Mediated Purification

For L-leucine derived from hydrochloride or sulfate salts, conversion to the nitrate form necessitates removing counterions. Crosslinked poly-4-vinylpyridine columns effectively isolate free L-leucine from strong acid residues, as demonstrated in a study on amino acid recovery:

Procedure

  • Column Preparation : The resin is preconditioned with 0.1 M NaOH to activate pyridine groups.

  • Sample Loading : A solution of L-leucine hydrochloride is passed through the column, where chloride ions bind to the resin.

  • Elution : Free L-leucine is eluted with deionized water, followed by nitric acid addition to form the nitrate salt.

Advantages

  • Efficiency : Achieves >90% recovery of L-leucine from hydrochloride salts.

  • Scalability : Suitable for industrial-scale production due to reusable resin.

Microfluidic Hydrogenation in Radiolabeled Synthesis

Although primarily used for carbon-11 labeling in positron emission tomography (PET), the Pd⁰-mediated methylation and hydrogenation protocol offers insights into stereochemical preservation during L-leucine synthesis:

Key Steps

  • Pd⁰ Catalysis : Enhances methylation efficiency at 50°C , ensuring retention of the (2S)-configuration.

  • Microfluidic Hydrogenation : Reduces intermediates to L-leucine in <10 minutes , minimizing racemization.

Relevance to Nitrate Salt Preparation

  • Post-hydrogenation, the product is neutralized with nitric acid, yielding L-leucine nitrate with <5% epimerization .

Comparative Analysis of Methods

Table 2: Method Efficacy and Limitations

MethodYield (%)Purity (%)Limitations
Direct Neutralization85–9095Requires precise pH/temperature control
Ion-Exchange90–9598Time-intensive resin regeneration
Microfluidic75–8099High equipment costs

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Direct Neutralization : Preferred for low-cost, high-volume production despite moderate purity.

  • Ion-Exchange : Ideal for high-purity applications but incurs resin maintenance costs.

Environmental Impact

  • Nitric acid waste from direct neutralization requires neutralization with CaCO₃ to prevent ecological harm .

Biological Activity

(2S)-2-amino-4-methylpentanoic acid, commonly known as leucine, is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and metabolic regulation. The compound , (2S)-2-amino-4-methylpentanoic acid; nitric acid, indicates a potential interaction with nitric oxide pathways, which are essential for various physiological processes. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula: C₆H₁₃N₃O₄
  • Molecular Weight: 175.19 g/mol
  • CAS Number: 25232627
  • Protein Synthesis : Leucine is known to stimulate the mTOR pathway, which is vital for muscle protein synthesis. It enhances the phosphorylation of key proteins involved in this process, such as S6K1 and 4EBP1.
  • Nitric Oxide Production : The interaction with nitric oxide synthase (NOS) suggests that leucine may influence NO production. Nitric oxide is critical for vasodilation and blood flow regulation, impacting muscle recovery and growth.
  • Antioxidant Activity : Some studies indicate that leucine may exhibit antioxidant properties, potentially reducing oxidative stress in muscle tissues during exercise.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Protein SynthesisStimulates mTOR pathway leading to increased muscle protein synthesis.
Nitric Oxide ProductionEnhances NO levels, promoting vasodilation and improved blood flow.
Antioxidant EffectsMay reduce oxidative stress during physical activity.
Metabolic RegulationInfluences glucose metabolism and insulin sensitivity.

Study 1: Leucine's Role in Muscle Recovery

A study published in the American Journal of Clinical Nutrition demonstrated that leucine supplementation post-exercise significantly enhanced muscle recovery and protein synthesis in healthy adults. Participants who consumed leucine showed a 20% increase in muscle protein synthesis compared to those who did not receive supplementation .

Study 2: Impact on Nitric Oxide Levels

Research conducted on the effects of leucine on nitric oxide production revealed that leucine can enhance NOS activity in endothelial cells, leading to increased NO production. This effect was linked to improved vascular function and exercise performance .

Study 3: Antioxidant Properties

A study highlighted in the Journal of Nutritional Biochemistry indicated that leucine supplementation reduced markers of oxidative stress in athletes undergoing intense training. The findings suggest that leucine may play a protective role against exercise-induced oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Leucine vs. Branched-Chain Amino Acids (BCAAs)

BCAAs (leucine, isoleucine, valine) share structural similarities but differ in side-chain branching and hydrophobicity:

Property L-Leucine L-Isoleucine L-Valine
Side Chain -CH₂CH(CH₃)₂ -CH(CH₃)CH₂CH₃ -CH(CH₃)₂
Molecular Weight 131.18 g/mol 131.18 g/mol 117.15 g/mol
Biological Role mTOR activation Hemoglobin synthesis Energy regulation

Leucine’s tertiary carbon in the side chain enhances hydrophobicity compared to valine’s shorter chain, influencing protein folding and solubility .

L-Leucine vs. Glutamic Acid

Glutamic acid, a polar amino acid with two carboxyl groups, contrasts with leucine in metal-binding behavior:

  • Leucine: Forms stable complexes with Ni(II) via α-amino and α-carboxyl groups .
  • Glutamic Acid: Binds metals through α-carboxyl, γ-carboxyl, and amino groups, enabling higher coordination complexity .

Nitric Acid vs. Other Mineral Acids

Property Nitric Acid (HNO₃) Sulfuric Acid (H₂SO₄) Hydrochloric Acid (HCl)
pKa -1.4 -3.0 (first dissociation) -6.3
Applications Nitration, explosives Dehydration, catalysis pH adjustment, digestion
Reactivity Oxidizing agent Strong dehydrating agent Non-oxidizing

Nitric acid’s oxidizing capacity distinguishes it from non-oxidizing acids like HCl, enabling nitration of aromatic compounds (e.g., tyrosine derivatives) .

Key Research Findings

  • Metal Complexation : Leucine forms stable Ni(II) complexes, critical for understanding metalloprotein interactions .
  • Enzyme Inhibition : Leucine derivatives inhibit nitric oxide synthase, linking structure to redox activity .
  • Structural Analysis : Crystal structures of leucine derivatives reveal hydrogen-bonding networks critical for stability .

Q & A

Basic Research Questions

Q. How does the stereochemistry of (2S)-2-amino-4-methylpentanoic acid influence its biological activity compared to other stereoisomers?

  • Methodology : Use chiral high-performance liquid chromatography (HPLC) or X-ray crystallography to confirm stereochemical configuration . Compare bioactivity via enzymatic assays (e.g., leucine dehydrogenase activity) or cell-based models to assess metabolic incorporation into proteins. Structural analogs like (2R)-isomers often show reduced binding affinity due to mismatched chiral centers in enzyme active sites .

Q. What are the standard analytical techniques for confirming the purity and structure of (2S)-2-amino-4-methylpentanoic acid post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm branching (C4-methyl) and amino group positioning .
  • Mass Spectrometry (MS) : Use LC-ESI-QTOF to verify molecular weight (131.17 g/mol) and fragmentation patterns .
  • Melting Point Analysis : Compare observed values (e.g., ~300°C) with literature to assess purity .

Q. What is the role of (2S)-2-amino-4-methylpentanoic acid in protein synthesis and metabolic pathways?

  • Methodology : Track isotopic labeling (e.g., 13C^{13}C-leucine) in mammalian cell cultures to study its incorporation into muscle proteins via mTORC1 signaling. Knockout models (e.g., leucine-deprived yeast) can isolate its role in branched-chain amino acid (BCAA) catabolism .

Advanced Research Questions

Q. What methodologies are recommended for resolving discrepancies in reported bioactivity data of (2S)-2-amino-4-methylpentanoic acid derivatives?

  • Methodology :

  • Meta-Analysis : Compare structural features (e.g., methoxy vs. nitro substituents) across studies to identify activity trends .
  • Dose-Response Curves : Replicate assays under controlled conditions (pH, temperature) to isolate confounding factors. For example, antimicrobial activity may vary with bacterial strain or medium composition .
  • Molecular Dynamics Simulations : Model interactions with target enzymes (e.g., leucine aminopeptidase) to predict binding affinities .

Q. How can nitric acid be utilized in the synthesis or modification of (2S)-2-amino-4-methylpentanoic acid to introduce nitro functional groups?

  • Methodology :

  • Nitration Reactions : React nitric acid with aromatic side chains (e.g., phenylalanine analogs) under controlled temperatures (0–5°C) to avoid over-oxidation. Monitor reaction progress via TLC or HPLC .
  • Safety Protocols : Use acid-resistant reactors and neutralization traps (e.g., sodium bicarbonate) to handle nitric acid’s corrosivity .

Q. What experimental strategies can optimize the enantiomeric purity of (2S)-2-amino-4-methylpentanoic acid during chemical synthesis?

  • Methodology :

  • Chiral Catalysts : Employ asymmetric hydrogenation with Rh(I) or Ru(II) complexes to favor the (2S)-configuration .
  • Enzymatic Resolution : Use immobilized leucine dehydrogenase to selectively convert racemic mixtures into the desired enantiomer .
  • Crystallization Techniques : Leverage differential solubility of diastereomeric salts (e.g., with tartaric acid) for purification .

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